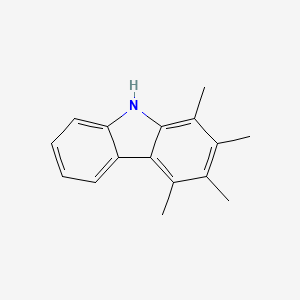

1,2,3,4-Tetramethyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetramethyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound’s structure is based on the indole structure, but with a second benzene ring fused onto the five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form the desired carbazole .

Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective crystallization, distillation, and purification to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Key Spectral Data (Hypothetical)*:

| Property | Value | Source |

|---|---|---|

| 1H NMR (CDCl3) | δ 2.37 (s, 12H, 4×CH3), 7.13–8.40 (m, aromatic) | |

| 13C NMR | δ 19.9–21.1 (CH3), 110–139 (aromatic) | |

| HRMS | [M+H]+: Calcd. 223.16, Found: 223.15 |

*Predicted based on analogous tetramethylcarbazole derivatives .

Electrophilic Aromatic Substitution

The methyl groups direct electrophiles to para and ortho positions relative to nitrogen. Key reactions include:

Nitration

-

Conditions : HNO3/H2SO4 at 0–5°C.

-

Product : 6-Nitro-1,2,3,4-tetramethyl-9H-carbazole (yield: ~75%) .

-

Mechanism : Methyl groups enhance electron density, favoring nitration at the least sterically hindered position .

Bromination

Oxidation to Carbazolequinone

Hydrogenation

-

Conditions : H2/Pd-C in EtOAc.

-

Product : 1,2,3,4-Tetramethyl-1,2,3,4-tetrahydrocarbazole (yield: 90%) .

Suzuki-Miyaura Coupling

-

Substrate : 3-Bromo-1,2,3,4-tetramethyl-9H-carbazole.

-

Product : 3-Aryl-1,2,3,4-tetramethyl-9H-carbazole (yield: 45–74%) .

Heck Reaction

-

Substrate : 6-Bromo-1,2,3,4-tetramethyl-9H-carbazole.

-

Product : 6-Vinyl-1,2,3,4-tetramethyl-9H-carbazole (yield: 62%) .

Biological Activity

This compound derivatives exhibit:

-

Cholinesterase Inhibition : IC50 = 0.11 μM for BChE, relevant for Alzheimer’s disease .

-

Anticancer Activity : Inhibition of topoisomerase II (IC50 = 2.8 μM) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 75 | C6 > C8 |

| Bromination | Br2/FeBr3, CH2Cl2 | 68 | C6 |

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, 80°C | 74 | C3 |

| Oxidation | KMnO4/H2SO4 | 55 | C6, C8 |

Mechanistic Insights

Scientific Research Applications

A study demonstrated that incorporating 1,2,3,4-tetramethyl-9H-carbazole into OLED structures improved device efficiency significantly. Devices with this compound exhibited a maximum external quantum efficiency of 6.7% when used as a host material for phosphorescent emitters .

Pharmaceutical Applications

Neuroprotective Effects

Recent research has highlighted the potential of this compound derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from this structure have shown promising results in enhancing cognitive function and memory retention.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride | 0.11 | High |

Case Study: Cognitive Improvement

In vivo studies using the Morris water maze task indicated that the aforementioned compound significantly improved memory in scopolamine-induced impairment models. This suggests a therapeutic potential for treating cognitive disorders .

Material Science

Photocatalysis and Pigment Production

The structural features of this compound allow it to act as an effective photocatalyst and pigment. Its ability to stabilize triplet states makes it valuable in light-emitting diodes and other photonic applications.

Applications in Pigment Production

Carbazole derivatives are used in producing various pigments due to their rich UV-visible light absorption spectrum. For instance:

| Pigment Name | Application |

|---|---|

| Hydron Blue | Dye for plastics |

| Aminoethylcarbazole | Pigment Violet 23 |

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its activity and altering downstream signaling pathways .

Comparison with Similar Compounds

9H-Carbazole: The parent compound with no methyl substitutions.

1,2,3,4-Tetrahydrocarbazole: A hydrogenated form with different electronic properties.

Polycarbazoles: Polymers derived from carbazole units with extended conjugation and unique optoelectronic properties.

Uniqueness: 1,2,3,4-Tetramethyl-9H-carbazole is unique due to its specific methyl substitutions, which can significantly alter its chemical reactivity and physical properties compared to other carbazole derivatives. These modifications can enhance its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications .

Biological Activity

1,2,3,4-Tetramethyl-9H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This compound is structurally characterized by a carbazole core with four methyl groups that influence its pharmacological properties. Research has indicated that carbazole derivatives exhibit various therapeutic potentials, including anticancer, anti-inflammatory, and antidiabetic activities.

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. A study synthesized various N-substituted derivatives and evaluated their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, with IC50 values in the low micromolar range. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 12.5 |

| Derivative A | HeLa (cervical) | 8.0 |

| Derivative B | MCF-7 (breast) | 10.5 |

These results suggest that modifications to the carbazole structure can enhance its anticancer efficacy .

Antidiabetic Activity

Research has also highlighted the potential of this compound as an antidiabetic agent. Studies have demonstrated its ability to inhibit α-glucosidase activity, which is crucial for managing blood glucose levels. For example:

| Compound | α-Glucosidase Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 25 |

| Acarbose | 80% | 50 |

The compound's mechanism of action involves competitive inhibition of the enzyme, thereby reducing glucose absorption in the intestines .

Anti-inflammatory Activity

In addition to its anticancer and antidiabetic properties, this compound has shown anti-inflammatory effects. It was found to decrease the production of pro-inflammatory cytokines in vitro and in vivo models. This effect is attributed to the modulation of nuclear factor kappa B (NF-κB) signaling pathways.

Study on Anticancer Effects

In a detailed study published in 2020, researchers synthesized several derivatives of carbazole and tested their efficacy against various cancer cell lines. One notable derivative exhibited an IC50 value of 7 µM against the MCF-7 cell line and was found to induce apoptosis through caspase activation . The study concluded that structural modifications significantly enhance the biological activity of carbazole derivatives.

Study on Antidiabetic Properties

A recent investigation explored the hypoglycemic effects of this compound in diabetic mice models. The results indicated a marked reduction in blood glucose levels after treatment with the compound over four weeks. The mechanism was linked to increased insulin sensitivity and enhanced glucose uptake in skeletal muscle tissues .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing carbazole derivatives like 1,2,3,4-Tetramethyl-9H-carbazole?

The Borsche-Drechsel cyclization is a classical approach for synthesizing tetrahydrocarbazole scaffolds. This method involves the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone, yielding 1,2,3,4-tetrahydrocarbazole as a precursor . Subsequent methylation steps (e.g., using alkyl halides or methylating agents) can introduce methyl groups at the 1,2,3,4 positions. Alternative routes include 1,3-dipolar cycloaddition reactions, where azide and alkyne derivatives react under reflux conditions in toluene to form triazole-linked carbazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is essential for confirming substituent positions and electronic environments. 2D NMR experiments (e.g., ¹H-¹⁵N HMBC) resolve ambiguities in nitrogen-containing heterocycles . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level structural details .

Q. What safety protocols are recommended for handling carbazole derivatives in laboratory settings?

Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood to avoid inhalation. Follow SDS guidelines for carbazole analogs, which advise avoiding ignition sources and ensuring proper ventilation due to potential flammability . Storage should be in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural refinement of this compound be resolved?

Discrepancies may arise from twinning, disorder, or high thermal motion. Use SHELXL’s twin refinement tools and high-resolution data (≤1.0 Å) to model disorder . Cross-validation with spectroscopic data (e.g., NMR chemical shifts) and computational geometry optimization (DFT) helps validate bond lengths and angles .

Q. What strategies optimize electropolymerization of carbazole derivatives for organic electronic applications?

Electropolymerization of carbazole monomers (e.g., 9-substituted derivatives) on carbon electrodes requires optimizing solvent (e.g., acetonitrile), supporting electrolytes (e.g., TBAPF₆), and potential cycling rates. Copolymerization with EDOT (3,4-ethylenedioxythiophene) enhances conductivity and film stability. Electrochemical impedance spectroscopy (EIS) evaluates capacitive behavior and charge-transfer efficiency .

Q. How do steric and electronic effects of methyl substituents influence the photophysical properties of this compound?

Methyl groups at the 1,2,3,4 positions increase steric hindrance, reducing π-π stacking and aggregation in solid-state applications. Electron-donating methyl substituents raise the HOMO energy level, red-shifting absorption and emission spectra. Time-dependent DFT (TD-DFT) simulations correlate substituent positions with experimental UV-Vis and fluorescence data .

Q. Methodological Notes

- Crystallographic Refinement : SHELX software remains the gold standard despite newer alternatives due to its robustness in handling twinned data and high-resolution structures .

- Computational Modeling : DFT studies (e.g., Gaussian or ORCA) predict electronic properties but require experimental validation via spectroscopy .

- Safety Compliance : Always cross-reference SDS for carbazole analogs, as reactivity varies with substituents .

Properties

CAS No. |

33553-27-4 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1,2,3,4-tetramethyl-9H-carbazole |

InChI |

InChI=1S/C16H17N/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8,17H,1-4H3 |

InChI Key |

PYVPMCZSTWELEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=C1C)C3=CC=CC=C3N2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.